molecular formula C13H21FOSSi B14040949 Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane

Cat. No.: B14040949
M. Wt: 272.46 g/mol
InChI Key: XXKGFHWNMLHSAG-UHFFFAOYSA-N
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Description

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is an organosilicon compound with the molecular formula C13H21FOSSi. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane typically involves the reaction of 4-fluoro-3-(methylthio)phenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3NThis compound+HCl\text{4-fluoro-3-(methylthio)phenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3​N​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The silane moiety can be hydrolyzed to form the corresponding silanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Water or aqueous acids

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Substitution: Various substituted phenoxy compounds

    Hydrolysis: Silanols

Scientific Research Applications

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane depends on the specific chemical reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl(4-fluoro-2-methoxyphenoxy)dimethylsilane
  • tert-butyl(2-chloro-3-fluoro-4-(methylthio)phenoxy)dimethylsilane

Uniqueness

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is unique due to the presence of both a fluoro and a methylthio group on the phenoxy ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for scientific research.

Properties

Molecular Formula

C13H21FOSSi

Molecular Weight

272.46 g/mol

IUPAC Name

tert-butyl-(4-fluoro-3-methylsulfanylphenoxy)-dimethylsilane

InChI

InChI=1S/C13H21FOSSi/c1-13(2,3)17(5,6)15-10-7-8-11(14)12(9-10)16-4/h7-9H,1-6H3

InChI Key

XXKGFHWNMLHSAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)SC

Origin of Product

United States

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